Thio-ATPA-R
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C10H16N2O3S |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
4-[(2S)-2-azaniumyl-2-carboxyethyl]-5-tert-butyl-1,2-thiazol-3-olate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
FHWOAQCPEFTDOQ-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)C1=C(C(=NS1)[O-])C[C@@H](C(=O)O)[NH3+] |
Kanonische SMILES |
CC(C)(C)C1=C(C(=NS1)[O-])CC(C(=O)O)[NH3+] |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Stereochemical Elucidation of Thio Atpa R
Chemical Synthesis of (RS)-Thio-ATPA
(RS)-Thio-ATPA, chemically known as (RS)-2-Amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid, is a 3-isothiazolol analogue of the glutamate (B1630785) receptor agonist, ATPA. nih.gov The synthesis of racemic Thio-ATPA follows general procedures established for this class of amino acid analogues, which typically involve the construction of the substituted heterocyclic core followed by the introduction of the amino acid side chain.
While specific, detailed reaction schemes for (RS)-Thio-ATPA's synthesis are proprietary to the research groups that produce it, the general approach can be inferred from the synthesis of related compounds. acs.orgnih.gov The process often begins with the synthesis of a suitable 4-halogenated 3-hydroxyisothiazole derivative. The tert-butyl group at the 5-position is a key structural feature. researchgate.net The amino acid moiety is typically introduced via alkylation of a glycine (B1666218) or malonic ester equivalent at the 4-position of the isothiazole (B42339) ring. For instance, a common method involves reacting the heterocyclic component with a reagent like 2-(N-tert-butoxycarbonylimino)malonic acid diethyl ester. researchgate.net The final step involves the deprotection of the amino and carboxyl groups to yield the racemic amino acid, (RS)-Thio-ATPA.
Enantiomeric Resolution Techniques for (S)-Thio-ATPA and (R)-Thio-ATPA
Since enantiomers possess identical physical properties, their separation from a racemic mixture—a process known as resolution—requires a chiral environment. chiralpedia.com For (RS)-Thio-ATPA, researchers have successfully employed chiral chromatography to separate the racemic mixture into its individual (S) and (R) enantiomers. nih.gov
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for this type of resolution. rsc.orgresearchgate.net In this technique, the racemic compound is passed through a column containing a chiral selector immobilized on a solid support. chiralpedia.comchromatographyonline.com The enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes of varying stability. researchgate.net This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in different retention times and allowing for their separation and collection as highly pure fractions. chiralpedia.comsigmaaldrich.com Through this method, both (S)-Thio-ATPA and (R)-Thio-ATPA were obtained with high enantiomeric purity. nih.gov
Table 1: Enantiomeric Resolution of (RS)-Thio-ATPA
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | (RS)-2-Amino-3-(5-tert-butyl-3-hydroxy-4-isothiazolyl)propionic acid [(RS)-Thio-ATPA] | nih.gov |
| Resolution Method | Chiral Chromatography (e.g., HPLC with a Chiral Stationary Phase) | nih.govrsc.org |
| Products | (S)-Thio-ATPA and (R)-Thio-ATPA | nih.gov |
| Outcome | Separation into individual enantiomers with high enantiomeric excess. | nih.gov |
Determination of Absolute Stereochemistry of Thio-ATPA-R via X-ray Crystallographic Analysis
Following successful resolution, the absolute configuration of each enantiomer must be unequivocally determined. For Thio-ATPA, the absolute stereochemistry of the separated (S) and (R) enantiomers was definitively established through single-crystal X-ray crystallographic analysis. nih.govveranova.com This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal. soton.ac.uk
The determination of absolute configuration relies on a phenomenon known as anomalous dispersion or resonant scattering. nih.gov When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. By carefully measuring the intensity differences between these "Friedel pairs," the absolute arrangement of atoms in space can be determined. nih.gov
A key metric in this analysis is the Flack parameter. wikipedia.orgox.ac.uk This value, calculated during the refinement of the crystal structure, indicates whether the determined structure is correct or if its mirror image (the opposite enantiomer) is the true configuration. wikipedia.orgmdpi.com A Flack parameter value close to 0 indicates the correct absolute structure has been modeled, while a value near 1 suggests the inverted structure is correct. wikipedia.org This powerful method allowed for the unambiguous assignment of the R-configuration to one enantiomer of Thio-ATPA and the S-configuration to the other. nih.gov
Table 2: Pharmacological Profile of Thio-ATPA Enantiomers at AMPA Receptors
Data derived from electrophysiological evaluation in the rat cortical wedge preparation.
| Compound | Agonist Activity (EC₅₀) | Activity Notes | Reference |
|---|---|---|---|
| (RS)-Thio-ATPA (Racemate) | 14 µM | Weak AMPA receptor agonist. | nih.gov |
| (S)-Thio-ATPA | 8.7 µM | AMPA receptor agonist, approximately twice as potent as the racemate. | nih.gov |
| (R)-Thio-ATPA | Inactive | Devoid of agonist activity at AMPA receptors. | nih.gov |
Molecular Pharmacology and Functional Characterization of Thio Atpa R at Glutamate Receptors
Agonistic Potency and Selectivity of (S)-Thio-ATPA at Kainate Receptors
(S)-Thio-ATPA exhibits notable agonistic properties at kainate receptors, with a particularly high potency and selectivity for the GluR5 subunit.
High-Potency Agonism at Homomeric GluR5 Receptors
Research has identified (S)-Thio-ATPA as a highly potent agonist at homomerically expressed GluR5 kainate receptors. nih.gov Electrophysiological studies have determined its half-maximal effective concentration (EC₅₀) to be 0.10 µM at these receptors. nih.gov This potency is approximately five times greater than that of its analog, (S)-ATPA, which has an EC₅₀ of 0.48 µM at the same receptor. nih.gov The high affinity and potent activation of GluR5 by (S)-Thio-ATPA underscore its significance as a selective agonist for this particular kainate receptor subunit. nih.govnih.gov
Activity at Heteromeric GluR6+KA2 Receptors
In contrast to its high potency at homomeric GluR5 receptors, (S)-Thio-ATPA demonstrates significantly weaker agonistic properties at heteromerically expressed GluR6+KA2 receptors. nih.gov The EC₅₀ value for (S)-Thio-ATPA at these heteromeric receptors is 4.9 µM. nih.gov This indicates a considerable degree of selectivity of (S)-Thio-ATPA for the GluR5 subunit over the GluR6 subunit when co-expressed with KA2.
Agonistic Properties of (S)-Thio-ATPA at AMPA Receptors
While primarily recognized for its potent action at GluR5 kainate receptors, (S)-Thio-ATPA also functions as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, though with lower potency compared to its effects at GluR5.
Agonism at Homomerically Expressed GluR1o, GluR3o, and GluR4o Subunits
(S)-Thio-ATPA has been shown to be an agonist at homomerically expressed recombinant AMPA receptors, specifically the GluR1o, GluR3o, and GluR4o subunits. nih.gov The EC₅₀ values for (S)-Thio-ATPA at these subunits are 5 µM, 32 µM, and 20 µM, respectively. nih.gov These findings confirm its activity at multiple AMPA receptor subtypes, albeit with varying potencies.
Comparative Analysis of Agonistic Efficacy with Kainic Acid and (S)-ATPA
When compared to other well-known glutamate (B1630785) receptor agonists, the efficacy of (S)-Thio-ATPA at AMPA receptors is noteworthy. It produces maximal steady-state currents that are 78-168% of those maximally evoked by kainic acid. nih.gov Furthermore, its efficacy is substantially higher than that of (S)-ATPA at these same receptors, with maximal currents ranging from 120-1600% of those produced by (S)-ATPA. nih.gov
Stereospecificity in Thio-ATPA-R's Receptor Interactions
The pharmacological activity of Thio-ATPA is highly dependent on its stereochemistry. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is largely inactive. nih.gov In studies using the rat cortical wedge preparation, (S)-Thio-ATPA was identified as an AMPA receptor agonist with an EC₅₀ of 8.7 µM, making it twice as potent as the racemic mixture. nih.gov Conversely, (R)-Thio-ATPA showed no activity. nih.gov While some activity was observed for (R)-Thio-ATPA at homomerically expressed GluR5, it was determined to be most likely due to contamination with the (S)-enantiomer. nih.gov The absolute stereochemistry of both enantiomers has been confirmed through X-ray crystallographic analysis. nih.gov This pronounced stereoselectivity is a critical aspect of its interaction with glutamate receptors. researchgate.net
| Compound/Receptor Subunit | EC₅₀ (µM) |
| (S)-Thio-ATPA | |
| Homomeric GluR5 | 0.10 nih.gov |
| Heteromeric GluR6+KA2 | 4.9 nih.gov |
| Homomeric GluR1o | 5 nih.gov |
| Homomeric GluR3o | 32 nih.gov |
| Homomeric GluR4o | 20 nih.gov |
| AMPA Receptors (rat cortical wedge) | 8.7 nih.gov |
| (S)-ATPA | |
| Homomeric GluR5 | 0.48 nih.gov |
| Racemic Thio-ATPA | |
| AMPA Receptors (native) | 14 nih.gov |
| (R)-Thio-ATPA | |
| AMPA Receptors (rat cortical wedge) | Inactive nih.gov |
| Compound | Maximal Steady-State Current at AMPA Receptors (Relative to) |
| (S)-Thio-ATPA | 78-168% of Kainic Acid nih.gov |
| 120-1600% of (S)-ATPA nih.gov |
Pharmacological Evaluation of (S)-Thio-ATPA Enantiomer
The (S)-enantiomer of Thio-ATPA has been extensively characterized and demonstrates significant potency and selectivity, particularly at kainate receptors. nih.gov At homomerically expressed GluR5 kainate receptors, (S)-Thio-ATPA acts as a potent agonist with a half-maximal effective concentration (EC₅₀) of 0.10 µM, making it approximately five times more potent than its counterpart, (S)-ATPA. nih.gov Its activity extends to other kainate receptor subtypes, though with weaker agonistic properties; at heteromerically expressed GluR6+KA2 receptors, it shows an EC₅₀ of 4.9 µM. nih.gov
(S)-Thio-ATPA also functions as an agonist at recombinant AMPA receptors. nih.gov Specifically, it activates homomerically expressed GluR1o, GluR3o, and GluR4o receptors with EC₅₀ values of 5 µM, 32 µM, and 20 µM, respectively. nih.govnih.gov In these systems, it produces maximal steady-state currents that are 78-168% of those induced by kainic acid and significantly higher, at 120-1600%, than those evoked by (S)-ATPA. nih.gov This highlights its efficacy as an agonist at these specific AMPA receptor subtypes. nih.gov
Table 1: Agonist Potency (EC₅₀) of (S)-Thio-ATPA at Recombinant Glutamate Receptors
| Receptor Subtype | EC₅₀ (µM) | Reference |
|---|---|---|
| GluR5 (homomeric) | 0.10 | nih.gov |
| GluR6+KA2 (heteromeric) | 4.9 | nih.gov |
| GluR1o (AMPA) | 5 | nih.gov |
| GluR3o (AMPA) | 32 | nih.gov |
| GluR4o (AMPA) | 20 | nih.gov |
Pharmacological Evaluation of (R)-Thio-ATPA Enantiomer
In stark contrast to its stereoisomer, the (R)-Thio-ATPA enantiomer is largely devoid of agonist activity. nih.gov Electrophysiological evaluations have shown that (R)-Thio-ATPA does not elicit a response at native AMPA receptors. nih.gov When tested on homomerically expressed GluR5, a saturating current was observed with an estimated EC₅₀ value of 10 µM; however, this activity was considered likely attributable to contamination from the highly potent (S)-enantiomer rather than intrinsic activity of the (R)-form. nih.gov This marked difference in activity between the two enantiomers underscores the strict stereochemical requirements of the agonist binding pocket on these glutamate receptors. researchgate.net
Electrophysiological Dynamics of this compound-Induced Receptor Activation
Responses in Native Neuronal Preparations (e.g., Rat Cortical Wedge)
In native neuronal preparations, the stereoselectivity of Thio-ATPA is clearly demonstrated. Using the rat cortical wedge preparation, a standard model for assessing AMPA receptor activity, (S)-Thio-ATPA was identified as an AMPA receptor agonist with an EC₅₀ of 8.7 µM. nih.govcore.ac.uk This potency is approximately double that of the racemic (RS)-Thio-ATPA mixture. nih.gov Conversely, the (R)-enantiomer showed no activity in this native tissue preparation, confirming its inert nature at these receptors. nih.gov These findings in a complex, native system align with and validate the results obtained from recombinant receptor systems. nih.govnih.gov
Analysis of Receptor Current Characteristics in Recombinant Systems (e.g., Xenopus laevis Oocytes)
Xenopus laevis oocytes are a widely used expression system for studying the properties of ion channels, including glutamate receptors. csic.esmdpi.comtaylorfrancis.com When various AMPA and kainate receptor subunits are expressed in these oocytes, application of (S)-Thio-ATPA elicits distinct current responses. nih.govnih.gov For instance, at homomeric GluR1o, GluR3o, and GluR4o AMPA receptors, (S)-Thio-ATPA evokes robust currents. nih.gov The maximal steady-state currents generated are substantial, reaching up to 168% of those produced by the classic agonist kainic acid and exceeding those from (S)-ATPA by up to 1600% at certain subtypes. nih.gov This demonstrates that (S)-Thio-ATPA is not only a potent but also a highly efficacious agonist at specific AMPA receptor compositions. nih.gov The characterization in oocytes has been crucial for dissecting the compound's activity at specific, defined receptor subtypes, which is more challenging in native preparations where multiple receptor types coexist. nih.govnih.govscience.gov
Investigation of Desensitization Properties and Steady-State Current Ratios
Agonist-induced desensitization, the process where a receptor's response wanes despite the continued presence of the agonist, is a key feature of glutamate receptor kinetics. nih.govpnas.org (S)-Thio-ATPA has proven to be a valuable tool for investigating these properties. nih.gov
Studies on the GluR2 AMPA receptor subunit show that while (S)-Thio-ATPA is a partial agonist, its desensitization kinetics are distinct from other partial agonists. nih.govpnas.org For example, when compared to (RS)-Br-HIBO, another partial agonist that induces a similar degree of closure in the ligand-binding domain, (S)-Thio-ATPA produces a 6.4-fold larger steady-state current. nih.govpnas.org This indicates significantly less desensitization. nih.govpnas.org
The ratio of the steady-state current (Iss) to the peak current (Ipeak) is a direct measure of the extent of desensitization. nih.gov Rapid-agonist application experiments revealed that (S)-Thio-ATPA induces a 3.6-fold higher steady-state/peak ratio compared to (RS)-Br-HIBO. nih.govpnas.org Furthermore, the time constant of desensitization is 2.2-fold slower for (S)-Thio-ATPA, signifying a more sustained receptor activation. nih.govpnas.org This reduced desensitization is a critical characteristic of (S)-Thio-ATPA's action at GluR2 receptors. nih.govpnas.orgmcgill.ca
Table 2: Desensitization Profile of (S)-Thio-ATPA vs. (RS)-Br-HIBO at GluR2 Receptors
| Parameter | (S)-Thio-ATPA | (RS)-Br-HIBO | Fold Difference | Reference |
|---|---|---|---|---|
| Steady-State Current | Larger | Smaller | 6.4x | nih.govpnas.org |
| Steady-State/Peak Ratio | Higher | Lower | 3.6x | nih.govpnas.org |
| Desensitization Time Constant | Slower | Faster | 2.2x | nih.govpnas.org |
Structural Biology and Mechanistic Insights into Thio Atpa R Receptor Interactions
X-ray Crystallographic Analysis of Ionotropic Glutamate (B1630785) Receptor Ligand-Binding Core Complexes with (S)-Thio-ATPA
X-ray crystallography has been instrumental in visualizing the binding of (S)-Thio-ATPA to the ligand-binding domain (LBD) of the AMPA receptor subunit GluR2. These studies utilize a soluble construct of the LBD, known as S1S2J, which comprises the two lobes (D1 and D2) that form the binding pocket.
The X-ray crystal structure of the GluR2 ligand-binding core (S1S2J) in complex with (S)-Thio-ATPA has been resolved to a high resolution of 2.2 Å (angstroms). proteopedia.orgwwpdb.org This level of detail allows for a precise mapping of the agonist within the binding cavity and the intricate network of interactions that stabilize the complex. The structure, deposited in the Protein Data Bank (PDB entry 2AIX), reveals the specific conformation adopted by both the ligand and the receptor upon binding. proteopedia.orgwwpdb.orgpdbj.org The α-amino acid portion of (S)-Thio-ATPA binds in a manner consistent with other agonists at this receptor. pnas.org
Agonist binding to the GluR2 LBD induces a conformational change, characterized by the closure of the "clamshell-like" structure formed by the D1 and D2 domains. mfd.org.mk For (S)-Thio-ATPA, this binding event results in a domain closure of approximately 18 degrees relative to the unbound (apo) state. pnas.orgnih.gov This degree of closure is a critical determinant of agonist efficacy. pnas.org Full agonists typically induce a greater domain closure (around 20-22°), while partial agonists like (S)-Thio-ATPA cause an intermediate level of closure. mfd.org.mkpnas.org This 18° closure is similar to that induced by another partial agonist, (S)-Br-HIBO. pnas.orgnih.gov
Table 1: Ligand-Induced Domain Closure in GluR2 LBD This interactive table summarizes the degree of domain closure induced by different ligands.
| Ligand | Type | Domain Closure (°) |
|---|---|---|
| (S)-Glutamate | Full Agonist | ~21° |
| (S)-AMPA | Full Agonist | ~20° |
| (S)-Thio-ATPA | Partial Agonist | ~18° pnas.orgnih.gov |
| (S)-Br-HIBO | Partial Agonist | ~18° pnas.org |
| Kainate | Partial Agonist | ~12° mfd.org.mk |
| Apo (unbound) | - | 0° |
Molecular Determinants of Thio-ATPA-R Binding within the Receptor Cavity
The stability and specificity of the (S)-Thio-ATPA-receptor complex are governed by a series of direct and water-mediated interactions between the ligand and amino acid residues lining the binding pocket.
The tert-butyl group at the 5-position of the isothiazolol ring of (S)-Thio-ATPA is accommodated within a partially hydrophobic pocket. pnas.org This pocket is formed by residues from both the D1 and D2 domains. Van der Waals interactions with these residues help to stabilize the ligand's position. pnas.org
Table 2: Amino Acid Residues in van der Waals Contact with the tert-Butyl Group of (S)-Thio-ATPA This interactive table details the residues from Domain 1 and Domain 2 that form the hydrophobic pocket for the ligand.
| Domain | Interacting Residue |
|---|---|
| D1 | Glu-402 |
| D1 | Tyr-450 |
| D1 | Pro-478 |
| D1 | Tyr-732 |
| D2 | Leu-650 |
| D2 | Thr-686 |
| D2 | Glu-705 |
| D2 | Met-708 |
Source: pnas.org
The hydroxyl group of the (S)-Thio-ATPA isothiazolol ring plays a crucial role in anchoring the ligand to the D2 domain through a network of hydrogen bonds. pnas.org It forms three potential direct hydrogen bonds to D2 and also establishes an indirect contact via a water molecule (W1). pnas.org The interaction with the D2 lobe is further reinforced by two hydrogen bonds to the isothiazole (B42339) nitrogen atom and two hydrogen bonds to the sulfur atom of the ligand. pnas.org In total, 14 potential direct hydrogen bonds (with a distance of less than 3.3 Å) are formed between the receptor and (S)-Thio-ATPA. pnas.org This extensive hydrogen-bonding network contributes significantly to the binding affinity.
The binding mode of (S)-Thio-ATPA shows a strong resemblance to that of the endogenous agonist (S)-glutamate, rather than the binding mode of (S)-AMPA. pnas.org This is largely dictated by the bulky tert-butyl group, which forces the ligand into the glutamate-like orientation. pnas.orgresearchgate.net Specifically, the hydroxyl group of the isothiazolol ring occupies a position equivalent to one of the oxygen atoms of the γ-carboxylate group of glutamate, forming similar contacts with the D2 domain. pnas.org This mimicry of the natural neurotransmitter's binding conformation is a key factor in its function as a receptor agonist.
Ligand-Induced Conformational Changes and Receptor Gating
The binding of an agonist to the ligand-binding domain (LBD) of an ionotropic glutamate receptor initiates a series of conformational changes that culminate in the opening of the ion channel pore. The nature and extent of these changes are agonist-specific and dictate the functional properties of the receptor, such as the peak current amplitude and the rate of desensitization.
High-resolution X-ray crystallography of the GluA2 LBD in complex with various agonists has revealed that the conformation of specific amino acid residues within the binding pocket is highly dependent on the bound ligand. One such critical residue is Leu-650. The orientation of the Leu-650 side chain has been shown to correlate with the desensitization kinetics of the receptor. nih.gov
Structural studies indicate that different agonists can stabilize distinct conformations of Leu-650. For instance, agonists like (S)-glutamate, (S)-AMPA, and (S)-ATPA induce a similar conformation of this residue. In contrast, (S)-Thio-ATPA and the partial agonist kainate stabilize a different orientation of the Leu-650 side chain. bindingdb.orgresearchgate.net This agonist-specific positioning of Leu-650 is thought to be a key factor in defining the desensitization profile of the receptor, suggesting that this residue plays a crucial role in the allosteric communication between the LBD and the ion channel gate. nih.gov
Mutational studies further underscore the importance of this residue; altering the equivalent leucine (B10760876) to a threonine in GluA1 or a valine in GluA4 has been shown to modify the desensitization properties of these receptors. researchgate.net
A prevailing model of ionotropic glutamate receptor activation posits that the efficacy of an agonist is directly related to the degree of closure of the "clamshell-like" LBD upon ligand binding. This domain closure brings the two lobes of the LBD, D1 and D2, closer together, a movement that is thought to apply tension to the linkers connected to the ion channel gate, thereby promoting channel opening.
The binding of (S)-Thio-ATPA to the GluA2 LBD induces an intermediate degree of domain closure, measured at approximately 18 degrees relative to the unbound (apo) state. pnas.org This is a similar degree of closure to that induced by another partial agonist, (S)-Br-HIBO. pnas.org However, despite this comparable domain closure, (S)-Thio-ATPA elicits a significantly larger steady-state current than (S)-Br-HIBO, indicating that while domain closure is a critical factor, it is not the sole determinant of agonist efficacy. pnas.org Other factors, such as the specific interactions within the binding pocket and the resulting side-chain conformations, also play a significant role. nih.gov
The following table summarizes the degree of domain closure induced by various agonists on the GluA2 LBD.
| Agonist | Receptor Subtype | Degree of Domain Closure | Reference |
| (S)-Thio-ATPA | GluA2 | 18° | pnas.org |
| (S)-ATPA | GluA2 | ~21° | researchgate.net |
| Kainate | GluA2 | Varies | researchgate.net |
| (S)-Glutamate | GluA2 | Varies | bindingdb.org |
This table is interactive. You can sort and filter the data.
Desensitization is a crucial physiological process that prevents over-excitation of neurons. It involves the closure of the ion channel gate even in the continued presence of a bound agonist. The kinetics of desensitization vary significantly between different agonists.
Electrophysiological studies have demonstrated that (S)-Thio-ATPA induces a slower rate of desensitization and a higher steady-state to peak current ratio compared to other partial agonists like (S)-Br-HIBO, despite both inducing a similar 18° domain closure. pnas.org This suggests that the structural determinants of desensitization are more complex than just the degree of LBD closure.
The agonist-specific conformation of the Leu-650 side chain is a key factor influencing these kinetic differences. nih.gov The particular orientation of Leu-650 stabilized by (S)-Thio-ATPA appears to favor a less desensitized state compared to the conformation induced by other agonists. nih.govbindingdb.org Furthermore, (S)-Thio-ATPA stabilizes a conformation of the peptide bond between Asp-651 and Ser-652 that is similar to the apo and kainate-bound forms, but different from the flipped conformation observed with full agonists like (S)-AMPA and (S)-ATPA. nih.gov This difference in the peptide bond conformation leads to a different hydrogen-bonding network, which likely contributes to the distinct desensitization profile induced by (S)-Thio-ATPA. nih.gov
The following table provides a comparative overview of the functional parameters of (S)-Thio-ATPA at various glutamate receptor subtypes.
| Receptor Subtype | Agonist | EC50 (µM) | Maximal Current (% of Kainate) | Reference |
| GluA1o | (S)-Thio-ATPA | 5 | 78-168% | nih.gov |
| GluA3o | (S)-Thio-ATPA | 32 | 78-168% | nih.gov |
| GluA4o | (S)-Thio-ATPA | 20 | 78-168% | nih.gov |
| GluR5 | (S)-Thio-ATPA | 0.10 | - | nih.govpnas.org |
| GluR6+KA2 | (S)-Thio-ATPA | 4.9 | - | nih.gov |
This table is interactive. You can sort and filter the data.
Structure Activity Relationship Sar of Thio Atpa R and Its Analogs
Stereochemical Contribution to Receptor Binding Affinity and Agonistic Activity
The stereochemistry of the α-amino acid moiety is a crucial determinant of the biological activity of Thio-ATPA. The compound exists as two enantiomers, (S)-Thio-ATPA and (R)-Thio-ATPA. Research has unequivocally demonstrated that the agonist activity resides almost exclusively in the (S)-enantiomer.
(S)-Thio-ATPA is a potent agonist at homomerically expressed GluK1 receptors, with a reported EC₅₀ value of 0.10 µM. acs.org In stark contrast, (R)-Thio-ATPA shows significantly weaker to no activity at these receptors. While some studies have reported very weak agonistic effects for (R)-Thio-ATPA, with an estimated EC₅₀ value around 10 µM, this is largely attributed to potential contamination with the highly potent (S)-enantiomer. acs.org
This stereoselectivity extends to other iGluRs as well. At homomerically expressed recombinant AMPA receptors (GluA1, GluA3, and GluA4), (S)-Thio-ATPA acts as an agonist with EC₅₀ values in the low micromolar range (5-32 µM). acs.org Conversely, the (R)-enantiomer is devoid of any significant activity at these AMPA receptor subtypes. acs.org This highlights the stringent stereochemical requirement of the glutamate (B1630785) binding pocket across different iGluR families, where the (S)-configuration of the α-amino acid is essential for effective binding and receptor activation.
Table 1: Stereochemical Influence on Agonist Activity of Thio-ATPA Enantiomers
| Compound | Receptor Subtype | Agonist Activity (EC₅₀, µM) |
|---|---|---|
| (S)-Thio-ATPA | GluK1 (GluR5) | 0.10 |
| (R)-Thio-ATPA | GluK1 (GluR5) | ~10 (likely due to (S)-isomer contamination) |
| (S)-Thio-ATPA | GluA1 | 5 |
| (S)-Thio-ATPA | GluA3 | 32 |
| (S)-Thio-ATPA | GluA4 | 20 |
Data sourced from Stensbøl et al., 2001. acs.org
Influence of Substituent Modifications on Receptor Subtype Selectivity
While specific SAR studies on a wide range of Thio-ATPA-R analogs with varied substituents are not extensively documented, significant insights can be drawn from its structural relationship with ATPA and other GluK1 selective ligands. The most critical substituent for the subtype selectivity of both ATPA and Thio-ATPA is the bulky tert-butyl group at the 5-position of the heterocyclic ring. uni-muenchen.denih.gov
This tert-butyl group is instrumental in conferring high selectivity for the GluK1 receptor over other kainate (GluK2, GluK3) and AMPA receptors. uni-muenchen.de The binding pocket of GluK1 possesses a hydrophobic cavity that can accommodate this bulky substituent, whereas the corresponding regions in other iGluRs, such as GluA2, contain bulkier amino acid residues (e.g., Met708) that create steric hindrance. researchgate.net The substitution of this methionine in GluA2 with a smaller valine in GluK1 is a key factor enabling the binding of ligands with bulky C5-substituents. researchgate.net
Comparative SAR Analysis with ATPA and Other Synthesized Glutamate Receptor Agonists
A comparative analysis of (S)-Thio-ATPA with its oxygen-containing counterpart, (S)-ATPA, reveals a significant enhancement in potency at the GluK1 receptor. (S)-Thio-ATPA is approximately five times more potent than (S)-ATPA as a GluK1 agonist, with reported EC₅₀ values of 0.10 µM and 0.48 µM, respectively. acs.org This suggests that the substitution of the isoxazole (B147169) oxygen with a sulfur atom is favorable for agonist activity at GluK1.
Both (S)-Thio-ATPA and (S)-ATPA exhibit high selectivity for GluK1 over other iGluRs. For instance, ATPA is over 2000-fold selective for GluK1 over AMPA receptors. sci-hub.se This selectivity is a shared and defining characteristic, primarily dictated by the C5-tert-butyl group. uni-muenchen.de
When compared to other glutamate receptor agonists like AMPA and kainic acid, both Thio-ATPA and ATPA display a unique profile. While AMPA is a potent agonist at AMPA receptors, it is a much weaker agonist at kainate receptors. nih.gov Kainic acid itself is a potent but non-selective agonist at kainate receptors. wikipedia.org (S)-Thio-ATPA, therefore, stands out as a highly potent and selective tool for probing GluK1 receptor function.
Table 2: Comparative Agonist Potency at GluK1 (GluR5)
| Agonist | GluK1 (GluR5) Agonist Potency (EC₅₀, µM) |
|---|---|
| (S)-Thio-ATPA | 0.10 |
| (S)-ATPA | 0.48 |
| Kainic Acid | ~0.05-0.1 |
Identification of Key Pharmacophoric Elements for GluR5 Receptor Agonism
Based on the structure of this compound and its comparison with other selective GluK1 agonists, a clear pharmacophore model for GluK1 agonism emerges. The essential elements include:
An α-Amino Acid Moiety: The presence of an α-amino- and an α-carboxyl group in the (S)-configuration is fundamental for binding to the glutamate recognition site. This feature is conserved across almost all ionotropic glutamate receptor agonists and is responsible for the primary interactions with the binding pocket through the formation of salt bridges and hydrogen bonds.
An Acidic Heterocyclic Core: The 3-hydroxyisothiazole ring serves as a bioisostere of the distal carboxylate group of glutamate. The acidic proton on the hydroxyl group is crucial for activity.
A Bulky Hydrophobic Group: A large, sterically demanding substituent at the C5-position of the heterocyclic ring is a key determinant for GluK1 selectivity. The tert-butyl group of Thio-ATPA fits into a specific hydrophobic sub-pocket within the GluK1 ligand-binding domain, a feature not as readily accommodated by other iGluR subtypes. This interaction is critical for high-affinity binding and selectivity.
Specific Stereochemistry: The rigid arrangement of these elements in 3D space is critical. The (S)-stereocenter ensures the correct orientation of the amino and carboxyl groups for interaction with the receptor's binding site.
Computational and Theoretical Approaches in Thio Atpa R Research
Quantum Chemical Ab Initio Calculations on Thio-ATPA-R Heterocyclic Systems
Quantum chemical ab initio calculations have been instrumental in understanding the fundamental electronic and structural properties of this compound and its core heterocyclic system, isothiazolol. These high-level calculations are necessary for a consistent theoretical description of such heterocyclic rings. scispace.com
The isothiazolol ring of this compound can exist in different tautomeric forms, which can significantly influence its chemical and biological properties. scispace.com Tautomers are isomers of a compound that readily interconvert, and their relative stability can determine the molecule's predominant structure and reactivity. wiley-vch.de Theoretical studies have focused on characterizing the geometries and relative energies of these tautomers. For the related 4,5-dimethyl-3-isothiazolol, quantum chemical calculations have been performed to understand its tautomeric substructures. scispace.com Such studies often employ methods like density functional theory (DFT) to explore the potential energy surface and identify stable tautomeric forms. scispace.comresearchgate.net
The relative stability of tautomers can be highly dependent on their environment (gas phase, solution, or solid state). wiley-vch.de Computational models can predict the predominant tautomer in each phase. For this compound, calculations have shown that the 3(2H)-isothiazolone tautomer is the predominant form in the crystalline state. scispace.com This prediction is in agreement with experimental data. scispace.com In the aqueous phase, the situation can be different, and computational methods incorporating solvent effects, such as the Polarizable Continuum Model (PCM), are used to predict the tautomeric equilibrium in solution. scispace.comimist.ma The pKa of the heterocyclic fragment of Thio-ATPA has been determined to be 7.54, which influences the ionization state and, consequently, the tautomeric preference at physiological pH. core.ac.ukpsu.edu
Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes
To understand the mechanism of action of this compound, it is crucial to characterize its interaction with its target receptors, such as the GluR5 subtype of ionotropic glutamate (B1630785) receptors. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. mdpi.commdpi.com
Molecular docking predicts the preferred binding orientation of a ligand to its receptor, forming a stable complex. nih.gov For this compound, docking studies have been performed with the ligand-binding domain of glutamate receptors like GluR2 to identify the probable active conformation and binding mode. nih.govpnas.org These studies have revealed an extensive network of direct and indirect interactions between (S)-Thio-ATPA and both domains (D1 and D2) of the receptor. pnas.org The α-amino acid portion of Thio-ATPA binds in a manner similar to other agonists. pnas.org
Following docking, molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.govnih.gov MD simulations have been used to study the conformational dynamics of glutamate receptor ligand-binding domains, revealing that they can sample a range of states upon ligand binding. nih.gov These simulations help to rationalize the agonist-specific kinetics observed experimentally. pnas.org
Application of Advanced Computational Techniques for Binding Mode Prediction and Interaction Energy Analysis
Advanced computational techniques are employed to refine the understanding of the binding mode and to quantify the energetics of the this compound-receptor interaction. These methods go beyond simple docking to provide more accurate predictions.
Binding free energy calculations, using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can provide a quantitative estimate of the binding affinity. While specific application of these advanced methods to this compound is not detailed in the provided context, they represent the next step in computational analysis. The interaction energies between the ligand and individual receptor residues can also be calculated to identify key residues responsible for binding. For instance, the structure of the GluR2 ligand-binding core in complex with (S)-Thio-ATPA shows a domain closure of 18 degrees relative to the unbound state. pnas.org
In Silico Screening and Design of Novel this compound-Derived Ligands
The structural and mechanistic insights gained from computational studies of this compound can be leveraged for the in silico screening of virtual compound libraries and the rational design of novel, improved ligands. nih.govcore.ac.uk
In silico screening involves docking large libraries of compounds into the receptor's binding site to identify potential new hits with favorable binding energies and interaction patterns. pensoft.netresearchgate.net This approach can accelerate the discovery of new lead compounds. core.ac.uk
Furthermore, the detailed understanding of the this compound binding mode allows for structure-based drug design. uran.ua By identifying which parts of the molecule are crucial for binding and which can be modified, medicinal chemists can design new derivatives with potentially enhanced properties, such as increased potency, selectivity, or improved pharmacokinetic profiles. nih.govacs.org For example, comparing the docking of Thio-ATPA and other ligands to different receptor subtypes can help in designing ligands with greater selectivity. nih.govacs.org
Advanced Research Methodologies for Thio Atpa R Investigation
Recombinant Expression and Purification of Ionotropic Glutamate (B1630785) Receptor Ligand-Binding Domains
To investigate the interaction between Thio-ATPA-R and its target receptors at a molecular level, it is essential to produce large quantities of pure, functional receptor protein. This is typically achieved by focusing on the ligand-binding domain (LBD) of the receptor, which is responsible for recognizing and binding compounds like this compound. nih.govnih.gov
The process begins with the recombinant expression of the LBD. A common strategy involves using the soluble S1S2 construct of the iGluR, where S1 and S2 are the two lobes of the LBD. nih.gov The gene encoding this construct, often from a rat (Rattus norvegicus) or human source, is inserted into an expression vector. proteopedia.orgabcam.com This vector is then introduced into a host system for protein production. Bacterial systems, such as E. coli, are frequently used for their rapid growth and high yield. However, for more complex proteins that require post-translational modifications, eukaryotic systems like insect cells (using a baculovirus expression system) or human embryonic kidney (HEK) 293 cells are employed. nih.govabcam.com
Following expression, the LBD protein is purified to homogeneity. This multi-step process typically involves:
Cell Lysis: The host cells are broken open to release the protein.
Affinity Chromatography: The protein is separated based on a specific binding interaction. If the recombinant protein was designed with a tag (e.g., a His-tag), it can be selectively captured on a column containing a corresponding binding partner (e.g., nickel-NTA resin).
Ion-Exchange Chromatography: This technique separates proteins based on their net charge.
Size-Exclusion Chromatography: This final polishing step separates the LBD from any remaining contaminants and aggregated protein based on molecular size.
The purity of the final protein sample is assessed using methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). abcam.com The successful production of a soluble, purified LBD is a critical prerequisite for subsequent structural and biophysical studies. nih.gov
High-Throughput Electrophysiological Assays for Kinetic Analysis
Electrophysiology is the gold standard for directly measuring the function of ion channels like iGluRs. aragen.com High-throughput electrophysiology (HTE) platforms have revolutionized the ability to analyze the kinetic properties of receptor-ligand interactions on a large scale. aragen.com These automated systems allow for the rapid screening of compounds and detailed characterization of their effects on ion channel gating. aragen.com
When this compound binds to an iGluR, it induces a conformational change that opens the ion channel, allowing ions to flow across the cell membrane and generating an electrical current. abcam.com Electrophysiological recordings can measure this current with high temporal resolution. For studying ligands like this compound, two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing the target receptor are a common technique. researchgate.net
Key kinetic parameters that can be determined from these assays include:
Activation: The rate at which the channel opens upon agonist application.
Deactivation: The rate at which the channel closes after the agonist is removed.
Desensitization: A process where the receptor enters a transient, inactive state despite the continued presence of the agonist. nih.govpnas.org The rate of entry into and recovery from desensitization are crucial kinetic properties.
Studies have shown that (S)-thio-ATPA, a partial agonist at the GluR2 receptor, induces a significantly slower desensitization time constant compared to other partial agonists like (S)-Br-HIBO. nih.govpnas.org Specifically, rapid application of (S)-thio-ATPA results in a 2.2-fold slower desensitization time constant and a 3.6-fold higher steady-state to peak current ratio than (RS)-Br-HIBO, indicating a more sustained receptor response. nih.govpnas.org
| Agonist | Receptor | Desensitization Time Constant (Relative) | Steady-State/Peak Ratio (Relative) |
| (S)-Thio-ATPA | GluR2 | 2.2-fold slower | 3.6-fold higher |
| (RS)-Br-HIBO | GluR2 | 1.0 (Reference) | 1.0 (Reference) |
| Data derived from studies comparing the effects of (S)-Thio-ATPA and (RS)-Br-HIBO on GluR2 receptor kinetics. nih.govpnas.org |
These kinetic details, obtained through HTE, are vital for understanding the functional consequences of this compound binding and for differentiating its pharmacological profile from other iGluR ligands. aragen.com
X-ray Diffraction Data Collection and Structure Refinement Protocols for Protein-Ligand Co-crystals
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution. For this compound, co-crystallizing the compound with its target receptor's LBD provides a precise snapshot of the binding interaction.
The process involves several key stages:
Co-crystallization: The purified LBD protein is mixed with this compound and set up in crystallization trials under various conditions (e.g., different pH, precipitants, and temperatures). The goal is to find conditions where the protein-ligand complex forms a well-ordered crystal lattice.
X-ray Diffraction Data Collection: The resulting crystal is exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector.
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. A model of the protein-ligand complex is then built into this map and computationally refined to best fit the experimental data.
High-resolution X-ray structures of the GluR2 LBD in complex with the (S) enantiomer of Thio-ATPA have been determined. nih.govpnas.org These studies revealed that (S)-thio-ATPA induces an 18-degree closure of the LBD "clamshell," a movement characteristic of partial agonists. nih.govpnas.org This degree of closure is similar to that induced by another partial agonist, (S)-Br-HIBO. nih.gov However, a key difference was observed: (S)-Br-HIBO induces a twist in the LBD relative to its unbound (apo) state, an effect not seen with (S)-thio-ATPA. nih.gov This subtle structural difference, particularly in the conformation of the amino acid Leucine (B10760876) 650, is thought to be responsible for the distinct kinetic profiles of the two compounds. nih.gov
| Ligand | Receptor LBD | Resolution (Å) | Domain Closure | PDB ID |
| (S)-Thio-ATPA | GluR2 | 2.2 | 18° | 2AIX |
| Structural data for the co-crystal of (S)-Thio-ATPA and the GluR2 ligand-binding domain. proteopedia.orgiisc.ac.iniisc.ac.in |
These structural insights are invaluable for understanding the molecular basis of agonist efficacy and for guiding the design of new ligands with specific functional properties.
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers ((R)- and (S)-Thio-ATPA). These enantiomers can have different pharmacological activities. researchgate.net Therefore, it is crucial to separate them and assess their purity.
High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. ntu.edu.sg Chiral HPLC involves using a chiral stationary phase (CSP) in the chromatography column. ntu.edu.sgresearchgate.net The CSP is itself enantiomerically pure and interacts differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times, allowing the enantiomers to be separated and quantified. researchgate.netscas.co.jp
Common types of CSPs used for separating chiral compounds like amino acid derivatives include:
Pirkle-type columns: Based on π-acid/π-base interactions. scas.co.jp
Cyclodextrin-based columns: Utilize inclusion complexation within a chiral cavity. ntu.edu.sg
Macrocyclic glycopeptide-based columns: Offer a variety of interaction mechanisms. mdpi.com
The choice of mobile phase (the solvent that carries the sample through the column) is also critical and can be run in normal-phase, reversed-phase, or polar organic modes. mdpi.com By optimizing the CSP and mobile phase, baseline separation of the (R) and (S) enantiomers of this compound can be achieved. mdpi.com The purity of each separated enantiomer is then determined by measuring the relative area of its peak in the chromatogram, often expressed as enantiomeric excess (%ee). dujps.com
Site-Directed Mutagenesis Strategies for Probing Receptor-Ligand Interactions
Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to the DNA sequence of a gene. nih.gov In the context of this compound research, this method is used to alter the amino acid sequence of the iGluR ligand-binding pocket. By changing specific amino acids and then evaluating the effect on this compound binding and receptor function, researchers can identify the key residues responsible for the interaction. researchgate.netresearchgate.net
For example, crystal structures show that the α-amino acid moiety of ligands like this compound forms conserved interactions with specific residues in the binding site. researchgate.net Mutating one of these residues (e.g., changing a tyrosine to a phenylalanine to remove a hydroxyl group) and then re-testing the receptor's response to this compound using electrophysiology can reveal the importance of that specific hydrogen bond.
Studies on the GluR2 receptor have identified several key residues that are critical for agonist binding and domain closure, including Tyr450, Leu650, and Tyr702. researchgate.netnih.gov The agonist-specific conformation of Leu650, for instance, has been directly linked to the different desensitization kinetics observed between (S)-thio-ATPA and (S)-Br-HIBO. nih.gov Similarly, mutagenesis studies have highlighted the role of specific residues in conferring subtype selectivity between AMPA and kainate receptors. researchgate.net By systematically mutating residues within the binding pocket and observing the functional consequences, a detailed map of the receptor-ligand interaction can be constructed. nih.govub.edu
Future Research Directions and Mechanistic Therapeutic Potential Derived from Thio Atpa R Studies
Elucidating Thio-ATPA-R's Impact on Synaptic Plasticity and Network Function
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.gov Fast excitatory synaptic transmission in the central nervous system is primarily mediated by glutamate (B1630785), which activates ionotropic glutamate receptors such as AMPA and kainate receptors. nih.gov this compound's role as a potent agonist at certain kainate receptor subunits allows for the detailed investigation of these receptors in synaptic plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov
Future research will focus on using this compound to dissect the specific contributions of GluK1-containing kainate receptors to synaptic plasticity in different brain regions, such as the hippocampus and cerebellum. mdpi.com By selectively activating these receptors, researchers can explore their influence on the induction and maintenance of LTP and LTD. nih.gov Furthermore, studies can investigate how this compound-mediated activation of kainate receptors affects neuronal network oscillations, which are critical for cognitive functions. Understanding these effects will provide deeper insights into the physiological roles of kainate receptors and their potential as therapeutic targets.
Development of this compound as a Research Tool for Ionotropic Glutamate Receptor Biology
This compound's value as a research tool lies in its selectivity for specific glutamate receptor subunits. The (S)-enantiomer of Thio-ATPA is a highly potent agonist at homomerically expressed GluR5 (now known as GRIK1 or GluK1) kainate receptors, with an EC50 value of 0.10 µM. nih.govresearchgate.net This makes it significantly more potent than (S)-ATPA. nih.gov Its activity at other AMPA and kainate receptor subunits is considerably lower, demonstrating its utility in isolating and studying the function of GluK1-containing receptors. nih.govresearchgate.net
As a selective agonist, this compound can be used to map the distribution and function of GluK1 subunits throughout the central nervous system. It also serves as a valuable pharmacological tool for validating the role of these subunits in various experimental models of neurological and psychiatric disorders. Further development of radiolabeled versions of this compound could enable in vivo imaging studies, such as positron emission tomography (PET), to visualize the distribution of GluK1 receptors in the living brain and investigate their alteration in disease states.
Rational Design of Next-Generation Subunit-Selective Glutamate Receptor Modulators Based on this compound Scaffold
The chemical structure of this compound provides a scaffold for the rational design of new, even more selective and potent modulators of ionotropic glutamate receptors. By understanding the structure-activity relationships of this compound and its analogs, medicinal chemists can design novel compounds with improved pharmacological properties. The development of such compounds is crucial for creating targeted therapies with fewer side effects. mdpi.com
The process of rational drug design involves leveraging the three-dimensional structures of the ligand-binding domains of glutamate receptors. nih.govnih.gov By modeling how this compound and its derivatives interact with the binding site, researchers can identify key chemical modifications that enhance affinity and selectivity for specific subunits. This approach could lead to the development of novel positive allosteric modulators (PAMs) or antagonists based on the this compound scaffold, targeting not only kainate receptors but also other glutamate receptor subtypes. mdpi.com
Advanced Mechanistic Studies to Inform Future Neuropharmacological Strategies
A deeper understanding of the molecular mechanisms underlying this compound's interaction with glutamate receptors is essential for developing future neuropharmacological strategies. Advanced mechanistic studies, including X-ray crystallography and cryo-electron microscopy, can provide high-resolution structures of this compound bound to the ligand-binding domain of GluK1. These structural insights can reveal the precise molecular interactions that determine its potency and selectivity.
Furthermore, computational methods like molecular dynamics simulations can be employed to study the dynamic changes in the receptor's conformation upon binding of this compound. nih.gov These studies can elucidate the mechanisms of receptor activation and desensitization. A thorough understanding of these processes at the molecular level will be invaluable for the design of next-generation therapeutics that can precisely modulate glutamate receptor function to treat a range of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases. nih.gov
Interactive Data Table: Potency of (S)-Thio-ATPA at Various Ionotropic Glutamate Receptors
| Receptor Subunit | EC50 (µM) |
| GluR1 (AMPA) | 5 |
| GluR3 (AMPA) | 32 |
| GluR4 (AMPA) | 20 |
| GluR5 (Kainate) | 0.10 |
| GluR6 + KA2 (Kainate) | 4.9 |
This table summarizes the half-maximal effective concentration (EC50) of (S)-Thio-ATPA at different recombinant AMPA and kainate receptor subunits, highlighting its high potency at GluR5. nih.govresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
